molecular formula C12H24N2O B13016158 2-((1-Cyclohexylethyl)amino)-N,N-dimethylacetamide

2-((1-Cyclohexylethyl)amino)-N,N-dimethylacetamide

Katalognummer: B13016158
Molekulargewicht: 212.33 g/mol
InChI-Schlüssel: SYAIIPMTEBJYIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((1-Cyclohexylethyl)amino)-N,N-dimethylacetamide is an organic compound that features a cyclohexyl group attached to an ethylamine moiety, which is further connected to a dimethylacetamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Cyclohexylethyl)amino)-N,N-dimethylacetamide typically involves the reaction of cyclohexyl ethylamine with N,N-dimethylacetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and automation systems ensures consistent quality and efficiency. The industrial production methods also focus on minimizing waste and environmental impact through the implementation of green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

2-((1-Cyclohexylethyl)amino)-N,N-dimethylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexyl ethylamine oxides, while reduction may produce cyclohexyl ethylamine derivatives.

Wissenschaftliche Forschungsanwendungen

2-((1-Cyclohexylethyl)amino)-N,N-dimethylacetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-((1-Cyclohexylethyl)amino)-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclohexylamine: A related compound with a similar cyclohexyl group.

    N,N-Dimethylacetamide: Shares the dimethylacetamide moiety.

    Cyclohexyl ethylamine: Contains the cyclohexyl ethylamine structure.

Uniqueness

2-((1-Cyclohexylethyl)amino)-N,N-dimethylacetamide is unique due to its combined structural features, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C12H24N2O

Molekulargewicht

212.33 g/mol

IUPAC-Name

2-(1-cyclohexylethylamino)-N,N-dimethylacetamide

InChI

InChI=1S/C12H24N2O/c1-10(11-7-5-4-6-8-11)13-9-12(15)14(2)3/h10-11,13H,4-9H2,1-3H3

InChI-Schlüssel

SYAIIPMTEBJYIA-UHFFFAOYSA-N

Kanonische SMILES

CC(C1CCCCC1)NCC(=O)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.